molecular formula C10H23N3 B1299312 N,N-Dimethyl-N'-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine CAS No. 724757-63-5

N,N-Dimethyl-N'-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine

Cat. No.: B1299312
CAS No.: 724757-63-5
M. Wt: 185.31 g/mol
InChI Key: UXUAHYOQBHTTML-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine is a chemical compound with the molecular formula C10H23N3. It is characterized by the presence of a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine typically involves the reaction of N,N-dimethylethylenediamine with 1-methyl-4-piperidone. The reaction is carried out under controlled conditions, often in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of N,N-Dimethyl-N’-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring can be modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N,N-Dimethyl-N’-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring plays a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-N’-(1-methyl-piperidin-4-yl)-propane-1,3-diamine: This compound has a similar structure but with a propane backbone instead of an ethane backbone.

    N,N-Dimethyl-N’-(1-methyl-piperidin-4-yl)-butane-1,4-diamine: Another similar compound with a butane backbone.

Uniqueness

N,N-Dimethyl-N’-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine is unique due to its specific ethane backbone, which influences its chemical reactivity and biological interactions. This structural difference can result in distinct properties and applications compared to its analogs.

Properties

IUPAC Name

N',N'-dimethyl-N-(1-methylpiperidin-4-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3/c1-12(2)9-6-11-10-4-7-13(3)8-5-10/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUAHYOQBHTTML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360168
Record name N,N-Dimethyl-N'-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724757-63-5
Record name N,N-Dimethyl-N'-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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